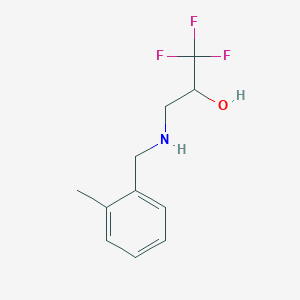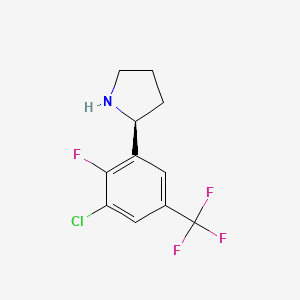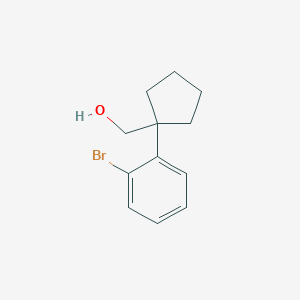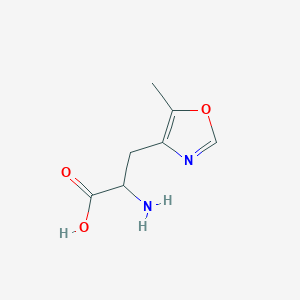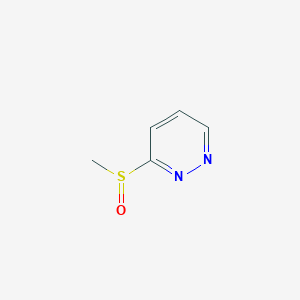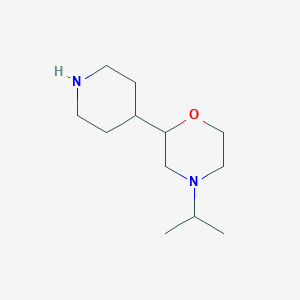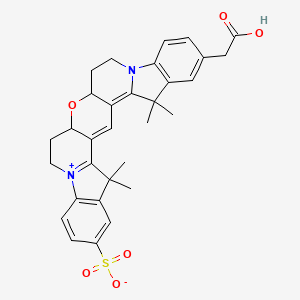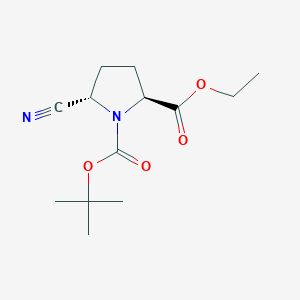
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, an ethyl group, and a cyanopyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common approach is the catalytic resolution of racemic mixtures using lipase enzymes, followed by specific chemical transformations to introduce the tert-butyl and ethyl groups . The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
科学的研究の応用
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes, making it a useful tool for studying biochemical mechanisms .
類似化合物との比較
Similar Compounds
- tert-Butyl (2S,5S)-2-ethyl-5-methylpiperazine-1-carboxylate
- tert-Butyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H20N2O4 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
1-O-tert-butyl 2-O-ethyl (2S,5S)-5-cyanopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m0/s1 |
InChIキー |
PNSXUALFEXVBCM-UWVGGRQHSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C#N |
正規SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



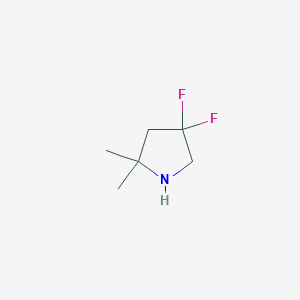

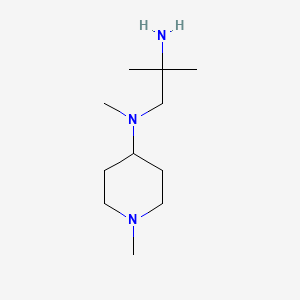

![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
